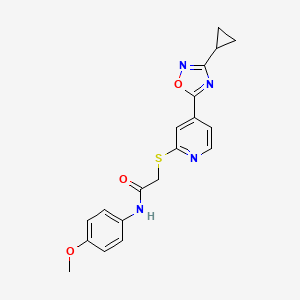

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

This compound is a synthetic small molecule characterized by a pyridine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 4-position and a thioether-linked acetamide group at the 2-position. The acetamide nitrogen is further substituted with a 4-methoxyphenyl group. The cyclopropyl group may enhance metabolic stability, while the 4-methoxyphenyl substituent could influence lipophilicity and binding affinity .

Properties

IUPAC Name |

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-25-15-6-4-14(5-7-15)21-16(24)11-27-17-10-13(8-9-20-17)19-22-18(23-26-19)12-2-3-12/h4-10,12H,2-3,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNQENAPUPQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel synthetic derivative that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Cyclopropyl group : A three-membered ring that contributes to the compound's unique properties.

- 1,2,4-Oxadiazole ring : Known for its role in various biological activities including antimicrobial and anticancer effects.

- Pyridine and methoxyphenyl groups : These aromatic systems enhance the compound's lipophilicity and potential interactions with biological targets.

Target Interactions

- Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit various enzymes involved in critical biochemical pathways. For instance:

- Cell Signaling Modulation : The compound can modulate key signaling pathways that regulate inflammation and cellular metabolism. It influences the expression of genes associated with these pathways by interacting with transcription factors.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole core have demonstrated significant antimicrobial properties. They are effective against a range of pathogens due to their ability to disrupt microbial metabolic processes.

Anticancer Potential

Research highlights the potential of oxadiazole derivatives as anticancer agents. They exhibit cytotoxic effects against various cancer cell lines by:

- Inducing apoptosis through modulation of apoptotic pathways.

- Inhibiting cell proliferation by targeting specific enzymes like thymidylate synthase and telomerase .

Other Biological Activities

Additionally, there is evidence suggesting that these compounds may possess:

- Anti-inflammatory properties , potentially useful in treating chronic inflammatory conditions.

- Antioxidant effects , which help mitigate oxidative stress in cells .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of oxadiazole derivatives:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In a comparative study, compounds containing the oxadiazole ring demonstrated growth inhibition percentages ranging from 50% to 90% against multiple cancer types, including breast and lung cancers . This suggests that the compound may act as a potent anticancer agent.

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may also function as a 5-lipoxygenase (5-LOX) inhibitor. Inhibition of 5-LOX is crucial for reducing inflammation and could lead to therapeutic strategies for conditions like asthma and arthritis .

Synthesis and Evaluation

A study published in Molecules detailed the synthesis of a series of oxadiazole derivatives, including those structurally related to this compound. The synthesized compounds underwent biological assays revealing promising anticancer activity against human cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .

Molecular Docking Studies

In silico studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies utilized molecular docking techniques to simulate interactions at the molecular level, providing insights into how structural modifications might enhance efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of heterocyclic acetamide derivatives. Below is a comparative analysis based on structural analogs identified in the literature (see Table 1 ).

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations:

Core Heterocycle Variability: The reference compound uses a pyridine-linked 1,2,4-oxadiazole, whereas analogs like 476484-45-4 and 573943-64-3 employ 1,2,4-triazole cores.

Substituent Effects: The cyclopropyl group in the reference compound is unique among the listed analogs and may confer steric hindrance or metabolic resistance.

Acetamide Tail Modifications : The 4-methoxyphenyl group in the reference compound contrasts with pyridin-2-yl (876877-95-1) or halogenated aryl (476484-45-4) substituents. Methoxy groups generally increase lipophilicity but may reduce solubility.

Research Findings and Limitations

- Synthetic Accessibility : The reference compound’s synthesis likely follows established routes for oxadiazole-pyridine hybrids, such as cyclocondensation of nitrile derivatives with hydroxylamine, followed by thioacetamide coupling .

- Biological Data Gaps: No experimental data (e.g., IC50, logP, solubility) for the reference compound or its analogs are available in the provided evidence. Comparative studies would require empirical measurements of pharmacokinetic and pharmacodynamic properties.

- Crystallographic Analysis : Structural determination via X-ray crystallography (using software like SHELX ) could resolve conformational differences between analogs, but such data are absent here.

Q & A

Q. What are the key steps and critical parameters in synthesizing 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis typically involves:

Oxadiazole ring formation : Cyclocondensation of nitrile derivatives with hydroxylamine under controlled pH (e.g., NaOH/KOH) and temperature (80–100°C) to form the 1,2,4-oxadiazole core .

Pyridine-thioacetamide coupling : Reaction of the oxadiazole-containing pyridine intermediate with a thiolated acetamide derivative. Solvents like DMF or DCM are used, with bases (K₂CO₃) to deprotonate thiol groups and facilitate nucleophilic substitution .

Purification : Column chromatography or recrystallization to isolate the final product.

- Critical parameters : Temperature control (±2°C) during cyclocondensation, solvent polarity for coupling efficiency, and reaction time optimization (monitored via TLC) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm for pyridine/oxadiazole), methoxy groups (δ ~3.8 ppm), and cyclopropyl CH₂ (δ 1.0–1.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and fragments corresponding to the oxadiazole and acetamide moieties .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch, acetamide) and 1250 cm⁻¹ (C-O-C stretch, methoxy group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Comparative SAR Analysis : Use data tables to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity. For example:

| Compound | Substituent (R) | IC₅₀ (μM) | Target |

|---|---|---|---|

| Analog A | 4-OCH₃ | 12.3 | Kinase X |

| Analog B | 4-NO₂ | 5.8 | Kinase X |

| Such tables highlight electronic effects (e.g., electron-withdrawing NO₂ enhances inhibition) . |

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell line, ATP concentration) to minimize variability .

- Molecular Docking : Predict binding modes to explain potency differences (e.g., steric clashes with cyclopropyl vs. phenyl groups) .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility. DMF often improves coupling efficiency but requires post-reaction removal via aqueous extraction .

- Catalyst Selection : Use Pd/C or CuI for Suzuki-Miyaura coupling (if applicable) to enhance regioselectivity .

- Process Analytical Technology (PAT) : In-line FTIR or HPLC monitors reaction progress, enabling real-time adjustments (e.g., reagent addition rates) .

Q. How can in vivo toxicity studies be designed to assess this compound’s safety profile?

- Methodological Answer :

- Acute Toxicity (OECD 423) : Administer graded doses (10–1000 mg/kg) to Wistar rats, monitoring mortality, organ weight, and histopathology (liver/kidney) over 14 days .

- Metabolic Profiling : LC-MS/MS identifies metabolites in plasma and urine. For example, demethylation of the methoxy group may produce reactive intermediates requiring glutathione conjugation .

- Cardiotoxicity Screening : hERG channel inhibition assays (patch-clamp) and zebrafish models assess arrhythmia risk .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate:

- Lipophilicity (LogP) : Optimal range 2–3 for blood-brain barrier penetration.

- CYP450 Inhibition : Risk of drug-drug interactions (e.g., CYP3A4 inhibition).

- Molecular Dynamics (MD) Simulations : Simulate binding stability to serum albumin (PDB: 1AO6) to predict half-life .

Data Contradiction & Validation Questions

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Reference Standards : Compare NMR shifts with published data for analogs (e.g., 3-cyclopropyl-1,2,4-oxadiazole derivatives) .

- Deuterated Solvent Calibration : Ensure solvents (e.g., DMSO-d₆ vs. CDCl₃) do not introduce peak shifts.

- Collaborative Validation : Share raw spectra with third-party labs for independent verification .

Structural Activity Relationship (SAR) Questions

Q. How does the cyclopropyl group in the oxadiazole ring influence bioactivity compared to other substituents?

- Methodological Answer :

- Steric vs. Electronic Effects : Cyclopropyl’s sp³ hybridization increases ring strain, enhancing electrophilicity and target binding. Compare with phenyl analogs (lower strain but π-π stacking potential) via IC₅₀ assays .

- Metabolic Stability : Cyclopropyl reduces oxidative metabolism (vs. tert-butyl), as shown in microsomal stability assays .

Experimental Design Questions

Q. What in vitro assays are recommended for evaluating kinase inhibition potential?

- Methodological Answer :

- Kinase-Glo Luminescent Assay : Measure ATP depletion after incubating the compound with recombinant kinase (e.g., EGFR T790M) and substrate peptide .

- Western Blot Validation : Assess phosphorylation inhibition (e.g., p-ERK levels in A549 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.